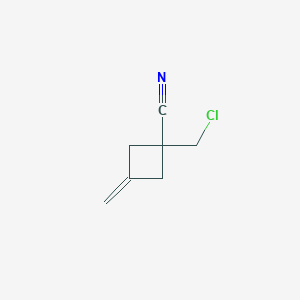

1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile

Vue d'ensemble

Description

1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile (CMMC) is a chemical compound that has been gaining attention in recent years due to its potential applications in the fields of scientific research and laboratory experiments. CMMC is a member of the cyclobutanecarbonitrile family, which is a class of compounds known for their unique properties. CMMC is a colorless liquid with a low boiling point, making it an ideal choice for laboratory experiments. The aim of

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile has been involved in various synthetic pathways and chemical reactions. For instance, a novel two-step synthetic approach toward 3-(chloromethyl)cyclobutanone has been utilized in the synthesis of 2,4-methanoproline analogues. This method involves a reversible addition of hydrogen cyanide onto imines, allowing for ring closure and yielding 2-alkyl-2-azabicyclo[2.1.1]hexane-1-carbonitriles, which can be further converted to the corresponding amines (Rammeloo, Stevens, & de Kimpe, 2002). Another synthesis route involves using [chloro(p-tolylsulfinyl)methylidene]cyclobutanes derived from cyclobutanones, leading to enaminonitriles and subsequently to 2-cyanobicyclo[3.3.0]oct-1-en-3-ones through a process involving cyanomethyllithium and H3PO4 in acetic acid (Kawashima, Kashima, Wakasugi, & Satoh, 2005).

Environmental Applications

Research into the environmental implications of chloromethanes, which are structurally related to this compound, has led to the development of bacterial bioreporters for detecting methyl halide emissions. These bioreporters utilize the physiology and genetics of Methylobacterium extorquens CM4, which can use chloromethane as the sole carbon and energy source. This approach allows for the detection of methyl halides at femtomolar levels, providing a method for identifying natural sources of methyl halide emissions in the environment (Muhammad Farhan Ul Haque et al., 2013).

Crystal and Structural Studies

Crystallographic and structural analysis of compounds related to this compound has been instrumental in understanding their chemical behavior and potential applications. For example, the crystal structure of 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole was determined, contributing to the body of knowledge on compounds with similar backbones and potentially guiding future synthetic applications (Sarı, Güven, Yilmaz, Cukurovalı, & Aksoy, 2002).

Atmospheric and Environmental Chemistry

The study of chloromethane degradation in soils through a combined microbial and two-dimensional stable isotope approach has shed light on the microbial mechanisms involved in the breakdown of chloromethanes, including those related to this compound. This research helps in understanding the global budget of chloromethane and its impact on atmospheric chemistry (Jaeger et al., 2018).

Mécanisme D'action

Target of action

Many organic compounds interact with biological systems by binding to specific proteins or enzymes, altering their function. The specific targets of a compound depend on its chemical structure and properties .

Mode of action

The mode of action of a compound refers to how it interacts with its target. This could involve binding to a specific site on a protein, inhibiting an enzyme, or interacting with DNA or RNA .

Biochemical pathways

Once a compound interacts with its target, it can affect various biochemical pathways. This could lead to changes in cellular function, gene expression, or metabolic processes .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as solubility, stability, and molecular size can influence these processes .

Result of action

The result of a compound’s action can vary widely, from inducing cell death to altering cell function or triggering an immune response. This depends on the specific targets and pathways affected .

Action environment

The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, solubility, and ability to reach its target .

Analyse Biochimique

Biochemical Properties

1-(Chloromethyl)-3-methylenecyclobutanecarbonitrile plays a crucial role in biochemical reactions due to its reactive functional groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain cytochrome P450 enzymes, leading to its oxidation and subsequent formation of reactive intermediates. These intermediates can further interact with nucleophiles such as glutathione, forming conjugates that are essential for detoxification processes .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism. Additionally, it can induce oxidative stress by generating reactive oxygen species, which can impact cell viability and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to the formation of covalent adducts. This binding can inhibit or activate enzymes, depending on the nature of the interaction. For example, it can inhibit DNA polymerase activity, thereby affecting DNA replication and repair processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can degrade into various byproducts, some of which may have different biological activities. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can induce toxic effects. Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular and physiological responses. High doses can result in adverse effects such as hepatotoxicity and nephrotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with glutathione. These reactions are catalyzed by enzymes such as cytochrome P450 and glutathione S-transferase. The metabolic products can influence metabolic flux and alter the levels of various metabolites in the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various cellular compartments. The compound’s localization and accumulation can affect its biological activity and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA and affects gene expression. Its localization to the mitochondria can impact cellular respiration and energy production .

Propriétés

IUPAC Name |

1-(chloromethyl)-3-methylidenecyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-6-2-7(3-6,4-8)5-9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKATHKSBREYDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)(CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1451672.png)

![6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B1451673.png)

![2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol](/img/structure/B1451675.png)

![5-(methoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1451678.png)

![[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1451679.png)

![1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine](/img/structure/B1451685.png)

![3-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B1451692.png)